molecular formula C24H14N2Na2O6S2 B1213748 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt CAS No. 52746-49-3

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

Cat. No.: B1213748
CAS No.: 52746-49-3
M. Wt: 536.5 g/mol
InChI Key: PCNDSIWXTYFWIA-UHFFFAOYSA-L
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Description

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is a chemical compound known for its ability to form water-soluble complexes with various metals. This compound is often used in analytical chemistry, particularly for the spectrophotometric determination of iron. Its molecular formula is C24H14N2Na2O6S2, and it is commonly referred to as bathophenanthrolinedisulfonic acid disodium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt typically involves the sulfonation of 4,7-diphenyl-1,10-phenanthroline. This process is carried out by reacting 4,7-diphenyl-1,10-phenanthroline with concentrated sulfuric acid to produce 4,7-diphenyl-1,10-phenanthrolinedisulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Typically involves metal salts (e.g., FeSO4, PdCl2) in aqueous solutions.

    Oxidation: Often requires oxidizing agents like hydrogen peroxide or molecular oxygen, along with metal catalysts.

Major Products

    Complexation: Produces metal complexes such as iron(II)-phenanthroline complexes.

    Oxidation: Results in oxidized organic compounds, depending on the substrate used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is unique due to its high solubility in water and its strong affinity for forming complexes with a wide range of metal ions. This makes it particularly useful in analytical and catalytic applications where water solubility and metal complexation are essential.

Biological Activity

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt (commonly referred to as bathocuproinedisulfonic acid disodium salt) is a chelating agent widely used in various scientific applications, particularly in the determination of metal ions. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C24H16N2Na2O6S2
  • Molecular Weight : 536.5 g/mol
  • CAS Number : 53744-42-6

The primary biological activity of 1,10-phenanthrolinedisulfonic acid involves its role as a metal chelator , particularly for iron (Fe²⁺) ions. By binding to these metal ions, the compound inhibits their transport across cellular membranes and into organelles such as chloroplasts. This action affects various biochemical pathways that depend on iron, including:

  • Electron Transport Chain : Disruption of iron transport can impair mitochondrial function and energy production.
  • Enzymatic Reactions : Many enzymes require iron as a cofactor; thus, chelation can hinder metabolic processes.

Biological Applications

  • Metal Ion Detection : The compound is primarily used in spectrophotometric methods for the sensitive detection of copper and other metal ions in various samples. Its ability to form stable complexes with metals allows for accurate quantification through absorbance measurements at specific wavelengths.
  • Antioxidant Activity : Recent studies have suggested that 1,10-phenanthrolinedisulfonic acid may exhibit antioxidant properties through mechanisms such as radical scavenging. This activity is relevant in biological systems where oxidative stress plays a role in disease pathology .
  • Potential Therapeutic Uses : Preliminary research indicates that this compound could have therapeutic implications in conditions characterized by iron overload or oxidative damage. Its chelating properties may help mitigate the effects of excess iron in diseases like hemochromatosis and certain neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1,10-phenanthrolinedisulfonic acid:

Study 1: Spectrophotometric Analysis of Metal Ions

In a study focused on environmental monitoring, researchers utilized this compound to quantify metal ion concentrations in water samples. The results demonstrated high sensitivity and specificity for copper ions, showcasing its utility in assessing environmental contamination levels.

Study 2: Antioxidant Mechanisms

A research article explored the antioxidant capacity of 1,10-phenanthrolinedisulfonic acid using various assays to measure its ability to scavenge free radicals. The findings indicated significant scavenging activity against peroxynitrite and other reactive species, suggesting potential applications in oxidative stress-related conditions .

Study 3: Chelation Therapy Implications

Another study examined the implications of this compound in chelation therapy for iron overload disorders. The results indicated that it effectively reduced iron levels in cellular models, supporting its potential use as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Metal Ion DetectionSensitive detection of copper and other metals
Antioxidant ActivityScavenging of free radicals and oxidative stress
Chelation Therapy PotentialReduction of iron levels in cellular models

Properties

CAS No.

52746-49-3

Molecular Formula

C24H14N2Na2O6S2

Molecular Weight

536.5 g/mol

IUPAC Name

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

PCNDSIWXTYFWIA-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Key on ui other cas no.

53744-42-6
52746-49-3

Related CAS

28061-20-3 (Parent)

Synonyms

4,7-diphenylphenanthroline sulfonate
bathophenanthroline sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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